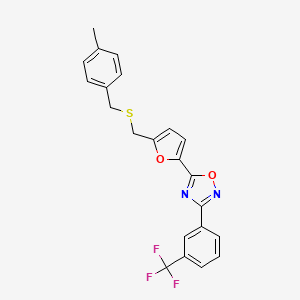
5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H17F3N2O2S and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C22H17F3N2O2S and a molecular weight of 430.45 g/mol. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of oxadiazole derivatives have been extensively studied. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that various oxadiazole derivatives demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives were found to be 2–8 times more effective than the standard antibiotic chloramphenicol at concentrations ranging from 4 to 32 μg/mL .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | 4 μg/mL |
| Oxadiazole Derivative B | E. coli | 32 μg/mL |
Anticancer Activity
The anticancer potential of oxadiazoles has also been documented. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Activity
Oxadiazoles have demonstrated anti-inflammatory effects in several studies:
- Inflammatory Models : Compounds similar to this compound were tested in models of inflammation and showed significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
Case Studies
- Case Study on Antimicrobial Properties : A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against multiple pathogens. The results indicated that modifications to the oxadiazole ring significantly enhanced activity against resistant strains .
- Case Study on Anticancer Effects : Another research focused on the cytotoxic effects of oxadiazole derivatives against breast cancer cell lines. The study found that specific substitutions on the oxadiazole ring led to increased apoptosis in cancer cells compared to controls .
Eigenschaften
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c1-14-5-7-15(8-6-14)12-30-13-18-9-10-19(28-18)21-26-20(27-29-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDCBOFIIAZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














